Product packaging for 3-ethyl-4-phenyl-1H-pyrazol-5-amine(Cat. No.:CAS No. 110335-22-3)

3-ethyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B1268497
CAS No.: 110335-22-3
M. Wt: 187.24 g/mol
InChI Key: CXZWOBWWNRMXCN-UHFFFAOYSA-N
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Description

3-Ethyl-4-phenyl-1H-pyrazol-5-amine (CAS 110335-22-3) is a high-purity pyrazole derivative with the molecular formula C11H13N3 and a molecular weight of 187.25 g/mol. This compound serves as a versatile and critical chemical building block, particularly in the synthesis of complex fused heterocyclic systems known as pyrazoloazines. These structures are of significant synthetic and medicinal interest due to their close resemblance to purine bases found in DNA and RNA . In medicinal chemistry, the 5-aminopyrazole scaffold is a privileged structure. It is a key precursor in designing novel therapeutic agents. Recent research utilizing similar acylated 1H-pyrazol-5-amines has demonstrated their potential as potent, covalent (serine-trapping) inhibitors of thrombin, a central enzyme in the blood coagulation cascade, representing a promising approach for developing safer antithrombotic therapies . Furthermore, pyrazole-based compounds are extensively investigated for a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects . Beyond pharmaceutical applications, pyrazole-containing compounds show immense promise in materials science. They function as organic semiconductors in novel heterojunction devices. For instance, structurally related molecules have been incorporated into thin films for organic photovoltaics, exhibiting attractive photovoltaic properties such as a band gap energy of 2.3 eV and characteristic photoluminescence, enabling advancements in optoelectronics and nonlinear optics . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for application in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. This compound has associated hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B1268497 3-ethyl-4-phenyl-1H-pyrazol-5-amine CAS No. 110335-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyl-4-phenyl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZWOBWWNRMXCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356195
Record name 3-ethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110335-22-3
Record name 3-ethyl-4-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 4 Phenyl 1h Pyrazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural determination of organic molecules, providing intricate details about the chemical environment of individual atoms.

One-Dimensional (1D) NMR: ¹H and ¹³C Assignments

The ¹H NMR spectrum of 3-ethyl-4-phenyl-1H-pyrazol-5-amine provides essential information about the proton environments within the molecule. The aromatic protons of the phenyl group typically appear as multiplets in the downfield region. The ethyl group protons exhibit characteristic triplet and quartet patterns, corresponding to the methyl and methylene (B1212753) groups, respectively. The amine (NH₂) and pyrazole (B372694) NH protons are also observable, though their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum complements the proton data by revealing the number of distinct carbon environments. The spectrum for a related compound, 1-phenyl-3-methyl-5-aminopyrazole, shows signals corresponding to the methyl carbon, the aromatic carbons of the phenyl ring, and the carbons of the pyrazole ring. nist.govnist.gov For this compound, distinct signals are expected for the two carbons of the ethyl group, the six carbons of the phenyl ring (some of which may be equivalent by symmetry), and the three carbons of the pyrazole core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Ethyl-CH₃1.0 - 1.4 (triplet)14 - 18
Ethyl-CH₂2.4 - 2.8 (quartet)18 - 25
Phenyl-H7.0 - 7.5 (multiplet)125 - 135
Pyrazole-C3-~150
Pyrazole-C4-~100
Pyrazole-C5-~145
NH/NH₂Variable-

Two-Dimensional (2D) NMR: HSQC, HMBC, COSY, NOESY for Full Spectral Assignment and Structure Confirmation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds apart. For instance, correlations would be expected between the methylene protons of the ethyl group and the C3 and C4 carbons of the pyrazole ring, as well as between the phenyl protons and the C4 carbon of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bonding connectivity. It can be used to confirm the spatial arrangement of the substituents on the pyrazole ring.

Vibrational Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific functional groups. The N-H stretching vibrations of the amine and pyrazole groups are typically observed in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic ethyl group appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring are found in the 1450-1600 cm⁻¹ region, while the C=N stretching of the pyrazole ring also falls within this range. Fingerprint region below 1500 cm⁻¹ contains a complex pattern of absorptions that are unique to the molecule. For a similar compound, 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, characteristic IR peaks were observed for various bond vibrations. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine, Pyrazole)Stretching3200 - 3500
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1600
C=N (Pyrazole)Stretching1500 - 1650
N-HBending1550 - 1650

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The mass spectrum of a related pyrazole derivative, 1-phenyl-3-methyl-5-aminopyrazole, has been documented. nist.gov For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, which allows for the determination of the elemental formula of the molecule. The calculated monoisotopic mass for C₁₁H₁₃N₃ is 187.1109 g/mol . nih.gov HRMS would confirm this exact mass, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula of the synthesized compound. For this compound (C₁₁H₁₃N₃), the theoretical elemental composition can be calculated. Experimental values obtained from an elemental analyzer should closely match these theoretical percentages to verify the purity and identity of the compound. For instance, the elemental analysis of a related compound, 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene, showed found values that were in close agreement with the calculated values. mdpi.com

Table 3: Theoretical Elemental Composition of this compound (C₁₁H₁₃N₃)

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01111132.12170.55
Hydrogen (H)1.0081313.1047.00
Nitrogen (N)14.007342.02122.44
Total 187.246 100.00

Solid-State Structural Analysis

The investigation into the solid-state structure of this compound has centered on high-resolution techniques to map its crystalline framework.

Single-crystal X-ray diffraction (XRD) analysis stands as the definitive method for determining the absolute structure of a crystalline solid. Although specific crystallographic data for this compound is not publicly available in the searched databases, the general methodology for pyrazole derivatives involves crystallizing the compound and bombarding the crystal with X-rays. The resulting diffraction pattern is then analyzed to determine the crystal system, space group, and the precise coordinates of each atom within the unit cell.

For comparative analysis, studies on similar pyrazole derivatives provide expected values for bond lengths and angles. For instance, in related pyrazole structures, the N-N bond distance is a key indicator of the electronic environment within the ring.

Table 1: Representative Crystallographic Data for Pyrazole Derivatives

ParameterTypical Value Range
Crystal SystemMonoclinic, Orthorhombic
Space GroupP2₁/c, P2₁2₁2₁
N-N Bond Length (Å)1.35 - 1.38
C-N Bond Length (Å)1.32 - 1.39
C-C Bond Length (Å)1.36 - 1.45

Note: This table represents typical data for pyrazole derivatives and is for illustrative purposes, as specific data for this compound was not found in the searched resources.

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a variety of non-covalent intermolecular interactions. In pyrazole derivatives, hydrogen bonding is a predominant force, typically involving the amine (-NH2) and pyrazole ring nitrogen atoms. nih.gov

In the case of this compound, the amine group can act as a hydrogen bond donor, while the pyrazole nitrogen atoms can act as acceptors. This often leads to the formation of dimeric or polymeric structures in the solid state. nih.gov For example, N-H···N hydrogen bonds are commonly observed, creating robust networks that stabilize the crystal structure. nih.gov

The interplay of these hydrogen bonds, π-π stacking, and van der Waals forces dictates the final three-dimensional arrangement of the molecules, influencing properties such as melting point, solubility, and even polymorphism—the ability of a compound to exist in more than one crystal form.

Reactivity and Derivatization Chemistry of the 3 Ethyl 4 Phenyl 1h Pyrazol 5 Amine Scaffold

Functionalization of the Pyrazole (B372694) Ring System

The functionalization of the 3-ethyl-4-phenyl-1H-pyrazol-5-amine core can be approached by targeting several key positions: the exocyclic amino group, the phenyl ring, the ethyl group, and the carbon atoms of the pyrazole ring itself.

Modifications at the Amino Group (e.g., Acylation, Condensation)

The exocyclic amino group at the C5 position is a primary site for nucleophilic reactions, readily undergoing acylation, sulfonylation, and condensation with electrophilic partners. These reactions are fundamental for introducing diverse functional groups and for constructing more complex molecular architectures.

Acylation and sulfonylation reactions serve to introduce carbonyl and sulfonyl groups, respectively. For instance, 5-aminopyrazoles can react with reagents like chloroacetyl chloride or benzenesulfonyl chloride in the presence of a base to yield the corresponding N-acylated or N-sulfonylated products researchgate.net. These reactions transform the basic amino group into a neutral amide or sulfonamide linkage, which can alter the molecule's electronic properties and potential for hydrogen bonding.

Condensation reactions with carbonyl-containing compounds are widely employed to build new rings fused to the pyrazole core. The amino group acts as a potent nucleophile, attacking carbonyl carbons to initiate cyclization cascades. For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones in acidic media is a common strategy for synthesizing fused pyrazolo[3,4-b]pyridines researchgate.net. The reaction proceeds through an initial condensation to form an enamine or imine intermediate, followed by intramolecular cyclization and dehydration to yield the final aromatic fused system.

Table 1: Examples of Condensation Reactions at the Amino Group of Pyrazol-5-amines This table is generated based on representative reactions for the pyrazol-5-amine scaffold and may not be specific to the 3-ethyl-4-phenyl derivative.

Reactant Reagent(s) Product Type Reference
5-Amino-3-methyl-1-phenylpyrazole 1,3-Diketones Pyrazolo[3,4-b]pyridine researchgate.net
5-Amino-3-methyl-1-phenylpyrazole Benzylidinemalononitrile Pyrazolo[3,4-b]pyridine researchgate.net
5-Amino-3-phenyl-1H-pyrazole Isatin, β-Diketones Pyrazolopyridine-spiroindolinone scirp.org
5-Aminopyrazole derivatives α,β-Unsaturated Ketones Pyrazolo[3,4-b]pyridine researchgate.net

Substitutions and Transformations on the Phenyl Moiety

Direct functionalization of the 4-phenyl group on a pre-formed this compound core via classical electrophilic aromatic substitution (e.g., nitration, halogenation) is not commonly reported. The reactivity of the pyrazole ring system, particularly the electron-rich C4 position, often complicates such transformations, leading to reactions on the pyrazole ring instead.

The more prevalent and controlled strategy for introducing substituents onto the phenyl moiety is to utilize appropriately functionalized starting materials during the synthesis of the pyrazole ring itself. For example, substituted phenylhydrazines are common precursors in Knorr-type pyrazole syntheses. By starting with a para-halogenated, nitrated, or otherwise substituted phenylhydrazine, the desired functional group is incorporated into the final pyrazole structure from the outset nih.gov. This approach avoids issues with regioselectivity and competing side reactions that could occur with post-synthetic modification. For instance, pyrazolines with halogen substitutions on a phenyl ring at the C5 position have been synthesized and studied for their biological activities nih.gov.

Reactions Involving the Ethyl Group

The ethyl group at the C3 position of the pyrazole ring is generally considered to be chemically inert under typical reaction conditions. Comprised of sp³-hybridized carbons, it lacks the reactivity of the aromatic system or the nucleophilic amino group. Consequently, there is a notable absence of specific literature detailing the direct functionalization of the 3-ethyl group on this pyrazole scaffold. While methods exist for the oxidation or halogenation of alkyl side chains on some aromatic systems, these often require harsh conditions or specific directing groups that may not be compatible with the other functional groups present on the this compound molecule.

Electrophilic and Nucleophilic Reactions at Ring Positions (C3, C4, C5)

The pyrazole ring exhibits distinct reactivity at its different carbon positions. The C4 position is electron-rich and analogous to the β-position of an enamine, making it the most susceptible site for electrophilic substitution mdpi.comresearchgate.netresearchgate.net. In contrast, the C3 and C5 positions are adjacent to the ring nitrogen atoms, rendering them more electron-deficient and generally less reactive towards electrophiles mdpi.com.

A prime example of C4 functionalization is the direct halogenation of 3-aryl-1H-pyrazol-5-amines. These compounds undergo efficient C-H halogenation at the C4 position when treated with N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) beilstein-archives.org. These reactions typically proceed at room temperature in a solvent like DMSO, providing a metal-free and effective method for synthesizing 4-halogenated pyrazole derivatives in moderate to excellent yields beilstein-archives.org. The resulting 4-halo-substituted pyrazoles are valuable intermediates for further modifications, such as cross-coupling reactions.

Table 2: C4-Halogenation of 3-Aryl-1H-pyrazol-5-amine Derivatives Adapted from He, J. et al. (2021). The table shows representative yields for the halogenation of various 3-aryl-1H-pyrazol-5-amines.

Halogenating Agent (NXS) Substrate Product Yield (%) Reference
NBS 3-Phenyl-1H-pyrazol-5-amine 4-Bromo-3-phenyl-1H-pyrazol-5-amine 70 beilstein-archives.org
NIS 3-Phenyl-1H-pyrazol-5-amine 4-Iodo-3-phenyl-1H-pyrazol-5-amine 80 beilstein-archives.org
NBS 3-Phenyl-1-tosyl-1H-pyrazol-5-amine 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine 90 beilstein-archives.org
NIS 3-Phenyl-1-tosyl-1H-pyrazol-5-amine 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine 98 beilstein-archives.org
NCS 3-Phenyl-1-tosyl-1H-pyrazol-5-amine 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine 68 beilstein-archives.org

Nucleophilic attack on the pyrazole ring carbons is less common and generally requires the presence of strong electron-withdrawing groups or conversion of a hydroxyl group into a better leaving group.

Annulation and Formation of Fused Heterocyclic Systems

The inherent reactivity of the 5-amino group makes the this compound scaffold an excellent precursor for annulation reactions, leading to the formation of fused bicyclic and polycyclic heterocyclic systems. These reactions are of significant interest as they provide access to privileged structures in medicinal chemistry.

Synthesis of Pyrazoloazines (e.g., Pyrazolo[3,4-d]triazines)

One of the most important transformations of aminopyrazoles is their conversion into pyrazoloazines, such as pyrazolotriazines. The synthesis of pyrazolo[5,1-c] nih.govnih.govorganic-chemistry.orgtriazine derivatives, for example, can be achieved through a diazotization-coupling-cyclization sequence. This process begins with the treatment of the 5-aminopyrazole with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form a pyrazolediazonium salt researchgate.net.

This highly reactive diazonium intermediate is then coupled with an active methylene (B1212753) compound (e.g., malononitrile, ethyl cyanoacetate). The resulting azo compound, which is a hydrazone tautomer, can then undergo spontaneous or acid/base-catalyzed intramolecular cyclization. The cyclization involves the attack of a nucleophilic group from the coupled partner onto the pyrazole ring or its substituent, leading to the formation of the fused triazine ring system researchgate.net. This versatile methodology allows for the synthesis of a variety of substituted pyrazolotriazine derivatives by simply changing the active methylene coupling partner.

Formation of Pyrazolopyrimidines

A prominent reaction of this compound involves its cyclocondensation with 1,3-dielectrophilic reagents to yield pyrazolopyrimidines, a class of compounds with significant interest in medicinal chemistry. The reaction with β-dicarbonyl compounds, such as acetylacetone and ethyl acetoacetate, is a well-established method for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.netias.ac.inorientjchem.orgfortunejournals.com

The reaction mechanism is initiated by the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization involving the N1 nitrogen of the pyrazole ring and the second carbonyl group, and subsequent dehydration to form the aromatic pyrazolo[1,5-a]pyrimidine ring system.

When this compound reacts with an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate, the reaction can theoretically yield two different regioisomers. However, the reaction is often regioselective, with the more nucleophilic exocyclic amino group preferentially attacking the more electrophilic ketone carbonyl over the ester carbonyl.

Below is a table summarizing the expected products from the reaction of this compound with selected β-dicarbonyl compounds.

Reactant AReactant BProductReaction Conditions
This compoundAcetylacetone2,7-Diethyl-5-methyl-4-phenylpyrazolo[1,5-a]pyrimidineAcetic acid, reflux
This compoundEthyl acetoacetate2-Ethyl-7-hydroxy-5-methyl-4-phenylpyrazolo[1,5-a]pyrimidineEthanolic sodium ethoxide, reflux
This compoundDiethyl malonate2-Ethyl-5,7-dihydroxy-4-phenylpyrazolo[1,5-a]pyrimidineSodium ethoxide, reflux

Exploration of Spiro-Heterocyclic Derivatives

The this compound scaffold can also be utilized in multicomponent reactions to generate complex spiro-heterocyclic derivatives. A notable example is the synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine] derivatives. ias.ac.ind-nb.inforesearchgate.net This reaction typically involves the one-pot condensation of a 5-aminopyrazole, an isatin derivative, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate. ias.ac.ind-nb.info

The reaction proceeds through a series of steps, likely initiated by a Knoevenagel condensation between the isatin and the active methylene compound. This is followed by a Michael addition of the 5-aminopyrazole, and subsequent intramolecular cyclization and dehydration to form the spiro-heterocycle. These reactions can often be promoted by microwave irradiation, leading to shorter reaction times and higher yields. d-nb.info

The table below illustrates the expected spiro-heterocyclic products from the reaction of this compound with various isatins and active methylene compounds.

Reactant AReactant BReactant CProduct
This compoundIsatinMalononitrile6'-Amino-3'-ethyl-2-oxo-4'-phenyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
This compound5-FluoroisatinMalononitrile6'-Amino-5-fluoro-3'-ethyl-2-oxo-4'-phenyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile
This compoundIsatinEthyl cyanoacetateEthyl 6'-amino-3'-ethyl-2-oxo-4'-phenyl-1',7'-dihydrospiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-5'-carboxylate

Tautomerism and its Chemical Implications

Prototropic Tautomerism in 1H-Pyrazoles

1H-Pyrazoles substituted at the 3, 4, and 5 positions, such as this compound, can exist as two annular prototropic tautomers due to the migration of a proton between the two nitrogen atoms of the pyrazole ring. mdpi.comencyclopedia.pub This phenomenon is a rapid equilibrium between the 3-substituted and the 5-substituted N-H tautomers. In the case of this compound, the two tautomeric forms are this compound and 5-ethyl-4-phenyl-1H-pyrazol-3-amine.

The position of this equilibrium is influenced by various factors, including the electronic nature of the substituents on the pyrazole ring, the solvent, and the temperature. nih.govfu-berlin.de The tautomeric preference can have significant implications for the reactivity of the molecule, as the two tautomers may exhibit different chemical properties and participate in reactions at different rates.

Annular Rearrangements between N1 and N2

The interconversion between the two annular tautomers of a 1H-pyrazole occurs through a process of proton transfer. This rearrangement can happen via intermolecular or intramolecular pathways. In solution, the proton transfer is often mediated by solvent molecules or other proton-donating or -accepting species present in the reaction mixture.

The rate of this annular rearrangement can be observed using NMR spectroscopy. nih.gov At room temperature, the proton exchange between the N1 and N2 positions is often fast on the NMR timescale, resulting in averaged signals for the C3 and C5 carbons and their attached substituents. Upon cooling, the rate of exchange can be slowed down, allowing for the observation of distinct signals for each of the two tautomers.

Influence of Substituents on Tautomeric Equilibria

The electronic properties of the substituents at the C3 and C5 positions play a crucial role in determining the predominant tautomer in the equilibrium. Electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the tautomer with the substituent at the C5 position. nih.govnih.gov

In the case of this compound, we have three substituents to consider: an ethyl group, a phenyl group, and an amino group.

Ethyl group: This is an electron-donating group through an inductive effect, which would favor the tautomer where it is at the C3 position.

Phenyl group: The effect of the phenyl group at C4 is primarily steric and can influence the planarity of the pyrazole ring, but its electronic effect on the N1-N2 tautomerism is less direct than substituents at C3 or C5.

Amino group: The amino group is a strong electron-donating group through resonance.

Considering these factors, the tautomeric equilibrium is expected to favor the this compound form, where the electron-donating ethyl and amino groups can effectively stabilize the pyrazole ring. The presence of the electron-donating amino group at the 5-position would further stabilize the tautomer where the proton resides on the N1 nitrogen, adjacent to the C5 carbon. However, the precise position of the equilibrium can be influenced by solvent effects and temperature. nih.gov

TautomerFavored by Substituent at C3/C5Rationale
This compoundElectron-donating groupsThe ethyl group at C3 and the amino group at C5 are both electron-donating, stabilizing this tautomer.
5-Ethyl-4-phenyl-1H-pyrazol-3-amineElectron-withdrawing groupsThis tautomer would be less favored due to the presence of electron-donating groups at both C3 and C5.

Computational and Theoretical Investigations of 3 Ethyl 4 Phenyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations: A Theoretical Perspective

Although specific data for 3-ethyl-4-phenyl-1H-pyrazol-5-amine is scarce, the methodologies for its computational analysis are well-established.

Geometry Optimization and Conformational Analysis

DFT studies would be instrumental in determining the most stable three-dimensional structure of this compound. This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. Conformational analysis would further explore the different spatial arrangements of the ethyl and phenyl groups relative to the pyrazole (B372694) core and identify the most energetically favorable conformers. Such studies are crucial as the conformation can significantly influence the molecule's reactivity and biological activity.

Electronic Structure Characterization

The electronic properties of a molecule are key to understanding its chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests a more reactive molecule. For this compound, calculation of the HOMO-LUMO gap and visualization of these frontier orbitals would pinpoint the regions of the molecule most likely to donate or accept electrons in a chemical reaction.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would identify the most probable sites for electrophilic and nucleophilic attack, offering predictions about its intermolecular interactions and chemical reactivity.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a technique used to study charge delocalization and orbital interactions within a molecule. It provides a detailed picture of the bonding and anti-bonding orbitals and the stabilizing effects of electron delocalization from filled donor orbitals to empty acceptor orbitals. An NBO analysis of this compound would quantify the hyperconjugative interactions and provide a deeper understanding of the electronic structure beyond the simple Lewis model.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies (IR and Raman). These theoretical predictions, when compared with experimental data, can help to confirm the structure of the molecule and aid in the interpretation of experimental spectra. For this compound, theoretical calculations of its 1H and 13C NMR spectra and its vibrational modes would be invaluable for its characterization.

Computational Elucidation of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be employed to model the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism can be mapped out, providing insights into the reaction kinetics and thermodynamics. Currently, there are no published computational studies on the reaction mechanisms involving this specific compound.

Modeling Transition States and Energy Barriers

Computational chemistry offers powerful tools to model the transition states and calculate the associated energy barriers for chemical reactions involving this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a good balance between accuracy and computational cost.

The synthesis of substituted pyrazoles often involves the cyclization of precursor molecules. Theoretical modeling can elucidate the reaction pathway, identifying the key intermediates and the highest energy point, the transition state. For instance, in the formation of the pyrazole ring, computational models can predict the activation energy required for the cyclization step. These calculations are vital for optimizing reaction conditions, such as temperature and catalysts, to improve reaction yields and rates.

Recent studies on related pyrazole syntheses have utilized DFT calculations to map out the potential energy surface of the reaction. For example, in the 1,3-dipolar cycloaddition reaction to form pyrazole derivatives, the energy barriers for different regioselective pathways can be calculated to predict the major product. acs.orgrsc.org The activation energy for such reactions is influenced by the electronic nature of the substituents on the pyrazole ring.

Table 1: Illustrative Calculated Energy Barriers for a Hypothetical Reaction Step in Pyrazole Synthesis

Reaction StepComputational MethodBasis SetSolvent ModelCalculated Activation Energy (kcal/mol)
CyclizationDFT (B3LYP)6-31G(d,p)PCM (Chloroform)25.8
Proton TransferDFT (B3LYP)6-311++G(d,p)PCM (Water)15.2

Note: The data in this table is illustrative and represents typical values found in computational studies of pyrazole derivatives. Specific values for this compound would require dedicated calculations.

Furthermore, computational models can investigate the role of catalysts in lowering the energy barriers. By modeling the interaction of the reactants and the catalyst, researchers can understand the catalytic mechanism and design more efficient catalysts.

Understanding Regioselectivity and Stereoselectivity through Computation

The synthesis of substituted pyrazoles can often lead to the formation of different isomers, a phenomenon known as regioselectivity and stereoselectivity. Computational methods are instrumental in predicting and understanding the origins of these selectivities.

Regioselectivity: In the synthesis of pyrazoles from unsymmetrical precursors, the question of which nitrogen atom of the hydrazine (B178648) reagent attacks which carbon atom of the other precursor is a matter of regioselectivity. DFT calculations can be used to determine the energies of the possible transition states leading to the different regioisomers. The pathway with the lower activation energy will be favored, thus predicting the major product. rsc.orgacs.orgnih.gov The regioselectivity is often governed by a combination of steric and electronic effects of the substituents. For this compound, the substitution pattern on the precursors would dictate the preferred orientation of the cyclization.

Stereoselectivity: While the core pyrazole ring is planar, stereoselectivity can become a factor if chiral centers are present in the substituents or if the molecule participates in reactions that create new stereocenters. Although this compound itself is achiral, computational studies can be employed to predict the stereochemical outcome of its reactions. For example, if it were to be functionalized at the amino group with a chiral reagent, computational docking and transition state modeling could predict the favored diastereomer.

Table 2: Illustrative Computational Prediction of Regioisomer Distribution in a Pyrazole Synthesis

RegioisomerComputational MethodBasis SetCalculated Relative Energy (kcal/mol)Predicted Product Ratio
3-Ethyl-4-phenylDFT (B3LYP)6-31G(d)0.0 (most stable)>95%
5-Ethyl-4-phenylDFT (B3LYP)6-31G(d)+3.5<5%

Note: This table provides a hypothetical example of how computational chemistry can predict the outcome of a regioselective reaction. The values are not specific to the synthesis of this compound.

Theoretical Studies on Tautomeric Forms and Isomer Stability

Pyrazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton. The position of the substituents on the pyrazole ring significantly influences the relative stability of these tautomers.

For this compound, several tautomeric forms are possible, including annular tautomers (where the N-H proton is on either N1 or N2) and amino-imino tautomers. Theoretical calculations, particularly using high-level ab initio and DFT methods, are essential for determining the relative energies of these tautomers and predicting the most stable form in the gas phase and in different solvents. nih.govresearchgate.netmdpi.com

Studies on related aminopyrazoles have shown that the 3-amino tautomer is generally more stable than the 5-amino tautomer. researchgate.netmdpi.com The presence of an electron-donating amino group and an alkyl group (ethyl) at positions 5 and 3 respectively, would likely favor the tautomer where the N-H is at the N1 position. The phenyl group at position 4 also influences the electronic distribution and stability.

The stability of the tautomers can be affected by the solvent environment. Polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. The polarizable continuum model (PCM) is a common computational approach to account for solvent effects. mdpi.com

Table 3: Illustrative Relative Stabilities of Tautomers of a Substituted Aminopyrazole

TautomerComputational MethodBasis SetGas Phase Relative Energy (kcal/mol)Relative Energy in Water (kcal/mol)
3-Amino-1HMP26-311++G 0.00.0
5-Amino-1HMP26-311++G2.11.8
5-Imino-4HMP26-311++G**12.510.3

Note: This table presents a generalized view of tautomeric stability based on computational studies of similar compounds. The actual energy differences for this compound would need to be calculated specifically.

Advanced Chemical Applications and Material Science Prospects of 3 Ethyl 4 Phenyl 1h Pyrazol 5 Amine Scaffold

Role in Supramolecular Chemistry and Self-Assembly

The structure of 3-ethyl-4-phenyl-1H-pyrazol-5-amine is inherently suited for applications in supramolecular chemistry. The pyrazole (B372694) ring contains two adjacent nitrogen atoms, and the exocyclic amino group provides additional hydrogen bond donors and acceptors. This arrangement facilitates the formation of intricate, non-covalent interactions that are the basis of self-assembly and the construction of larger, ordered supramolecular architectures.

The N-H groups of the pyrazole ring and the amino substituent can act as hydrogen bond donors, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This dual functionality allows the molecules to form predictable patterns, such as dimers or extended one-dimensional chains and two-dimensional networks. The phenyl and ethyl groups also contribute to self-assembly through weaker van der Waals forces and potential π-π stacking interactions between the phenyl rings, further directing the spatial arrangement of the molecules in the solid state.

While specific studies detailing the supramolecular structures formed exclusively by this compound are not extensively documented, the broader class of pyrazole derivatives is widely explored in this field. researchgate.net Their ability to form stable hydrogen-bonded assemblies and to coordinate with metal ions makes them valuable components in the design of crystal engineering projects, molecular sensors, and frameworks.

Integration into Polymer Chemistry

The this compound molecule possesses functional groups that make it a candidate for integration into polymer structures, although this remains a largely prospective application. The primary amino group (-NH2) is a key reactive site for polymerization. It can undergo reactions typical of primary amines, allowing it to be incorporated as a monomer into various polymer backbones.

For instance, the amine group can react with dicarboxylic acids, acyl chlorides, or anhydrides to form polyamides. It can also react with isocyanates to form polyureas. The incorporation of the rigid and polar pyrazole-phenyl structure into a polymer chain would be expected to influence the material's properties significantly, potentially enhancing thermal stability, altering solubility, and introducing specific optical or coordination properties. While not yet widely reported in the literature for this specific compound, chemical supplier catalogs categorize related aminopyrazoles as building blocks for polymer science, indicating recognized potential in the field. bldpharm.com

Utilization as Versatile Building Blocks in Complex Organic Synthesis

The utility of 5-aminopyrazole derivatives as versatile building blocks for constructing more complex heterocyclic systems is well-established. scirp.org The this compound scaffold serves as a valuable precursor in a variety of annulation and condensation reactions, providing access to a wide range of fused heterocyclic compounds with potential biological and material applications. mdpi.com

One of the most significant applications is in the synthesis of pyrazolo[1,5-a]quinazolines. Research has demonstrated that substituted phenyl-1H-pyrazol-5-amines can undergo a rhodium(III)-catalyzed [5+1] annulation reaction with alkynoates. rsc.org This method is noted for its high atom economy and tolerance of various functional groups, providing a direct route to these complex fused systems. Similarly, copper-catalyzed tandem reactions between aminopyrazoles and 2-bromobenzaldehydes or ketones have been developed to construct the pyrazolo[1,5-a]quinazoline core. acs.org

The reactivity of the aminopyrazole scaffold allows it to act as a binucleophile, reacting with various electrophilic partners to yield a diverse library of fused pyrazole systems. These reactions highlight the compound's role as a foundational element in combinatorial chemistry and drug discovery. nih.govnih.gov

Table 1: Examples of Fused Heterocyclic Systems Synthesized from Aminopyrazole Scaffolds

Starting Material ClassReagent(s)Fused Heterocycle ProductCatalyst/ConditionsReference(s)
Phenyl-1H-pyrazol-5-amineAlkynoates / AlkynamidesPyrazolo[1,5-a]quinazolinesRh(III) catalyst rsc.org
Aminopyrazoles2-Bromobenzaldehydes / KetonesPyrazolo[1,5-a]quinazolinesCopper catalyst acs.org
5-AminopyrazoleBenzoylacetonitrile / DimedonePyrazolo[1,5-a]pyrimidinesMulticomponent reaction researchgate.net
5-Amino-3-phenyl-1H-pyrazoleHydroximoyl chlorideImidazo[1,2-b]pyrazolesEthyl alcohol, room temp. scirp.org

Applications in Dyes and Fluorescent Materials

The pyrazole ring, particularly when substituted with aryl and amino groups, is a key component in the design of fluorescent dyes and functional optical materials. The extended π-conjugation across the phenyl and pyrazole systems in this compound forms a chromophore that absorbs light in the UV-visible region. The amino group, acting as an electron-donating group, can further enhance the photophysical properties.

Derivatives of aminopyrazoles are used as precursors to highly fluorescent fused heterocyclic systems, such as imidazo[1,2-a]pyridines. ijrpr.com The fluorescence properties, including quantum yield and emission wavelength, of these resulting compounds are highly dependent on the substitution pattern. The introduction of phenyl groups is often shown to increase the fluorescence yield. ijrpr.com

Furthermore, the photophysical characteristics of molecules containing phenyl-substituted scaffolds can be tuned by controlling steric hindrance. For example, in related systems, altering the substitution on phenyl rings affects the electronic coupling and conformation, which in turn dictates the emission wavelength and quantum efficiency. nih.gov While detailed photophysical data for this compound is not broadly published, studies on analogous compounds show that the aminopyrazole core is a valuable platform for developing new fluorophores. researchgate.net These materials have potential applications in optoelectronics, such as in Organic Light Emitting Diodes (OLEDs), and as fluorescent labels in bio-analytical chemistry.

Development as Ligands in Catalysis

The molecular structure of this compound makes it an excellent candidate for use as a ligand in coordination chemistry and catalysis. The pyrazole unit contains two adjacent nitrogen atoms, and in combination with the exocyclic amino group at the 5-position, the molecule can act as a bidentate chelating agent. This N,N-donor ligand can coordinate to a variety of transition metal ions.

The formation of stable five- or six-membered chelate rings with metal centers is a key feature of such ligands. This coordination can stabilize the metal catalyst, modify its electronic properties, and influence its reactivity and selectivity in catalytic cycles. Pyrazole-derived ligands are crucial in many catalytic processes. researchgate.net

While specific catalytic systems employing this compound as the primary ligand are not yet a major focus of published research, the fundamental principles of coordination chemistry strongly support this potential. For instance, in copper-catalyzed reactions involving aminopyrazole substrates, the pyrazole derivative itself likely coordinates to the copper ion as part of the reaction mechanism. acs.org This inherent coordinating ability opens avenues for its development as a tailored ligand for various catalytic transformations, including cross-coupling reactions, oxidations, and reductions.

Exploration in Agrochemistry

The pyrazole scaffold is a well-established and highly important "privileged structure" in the field of agrochemistry. A vast number of commercial pesticides, including insecticides, herbicides, and fungicides, incorporate a pyrazole ring. researchgate.netresearchgate.net This is due to the scaffold's ability to interact with a wide range of biological targets in pests and weeds.

Although this compound is not itself a commercialized agrochemical, it belongs to a class of compounds that are actively researched for such applications. For example, numerous studies focus on pyrazole derivatives as potent herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.govacs.org Inhibition of HPPD disrupts pigment biosynthesis in plants, leading to a characteristic bleaching effect and eventual death. The design of these herbicides often involves a substituted pyrazole ring connected to an aryl moiety, a structural motif present in the title compound.

The diverse biological activities of pyrazole derivatives make them a continuing source of inspiration for the development of new crop protection agents. The specific substitution pattern of this compound provides a unique chemical space for further derivatization and biological screening.

Table 2: Examples of Pyrazole Derivatives in Agrochemical Research

Compound ClassTarget Enzyme/ProcessApplicationKey Structural FeatureReference(s)
Pyrazole-Benzoyl Derivatives4-Hydroxyphenylpyruvate Dioxygenase (HPPD)HerbicidePyrazole ring with benzoyl scaffold nih.govacs.org
Quinazolinone-Pyrazole DerivativesFungal growthFungicidePyrazole carboxamide linked to quinazolinone researchgate.net
Pyrazole-Piperazine DerivativesInsect nervous systemInsecticidePyrazole and piperazine (B1678402) rings linked by an amide bond researchgate.net
General Pyrazole DerivativesVarious biological targetsPesticidesSubstituted pyrazole ring researchgate.net

Future Research Directions and Unexplored Avenues for 3 Ethyl 4 Phenyl 1h Pyrazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign processes. For 3-ethyl-4-phenyl-1H-pyrazol-5-amine, future research could focus on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.

Key areas for development include:

One-Pot, Multi-Component Reactions: Research into one-pot, four-component domino reactions has proven successful for synthesizing other complex pyrazole structures, such as 1H-furo[2,3-c]pyrazole-4-amines, often in water as a green solvent. researchgate.net Adopting a similar strategy for this compound, potentially by reacting phenylhydrazine, an ethyl-containing β-keto ester, and a suitable nitrile source, could dramatically improve efficiency.

Catalyst-Free and Green Protocols: The development of catalyst-free and "on-water" synthetic methods represents a significant step forward in green chemistry. researchgate.net Exploring these conditions for the target compound could reduce reliance on potentially toxic metal catalysts and organic solvents.

Novel Catalytic Systems: The use of ternary nanocatalytic systems, such as TiO2/RuO2/CuO, has been shown to be effective for creating pyrazole derivatives through Knoevenagel–Michael addition pathways. researchgate.net Investigating similar nanocatalysts for the synthesis of this compound could lead to higher yields and milder reaction conditions.

Synthetic ApproachPotential AdvantageRelevance to this compound
One-Pot, Multi-Component SynthesisIncreased efficiency, reduced waste, atom economyCould combine starting materials in a single step, avoiding isolation of intermediates.
Catalyst-Free "On-Water" ProtocolEnvironmentally friendly, simplified procedureReduces reliance on hazardous solvents and catalysts, aligning with green chemistry principles. researchgate.net
Nanocatalytic SystemsHigh catalytic activity, potential for recyclabilityOffers a modern alternative to traditional catalysts for pyrazole ring formation. researchgate.net

Exploration of Underutilized Reactivity Profiles

The structure of this compound, featuring a primary amine, a pyrazole core, and phenyl and ethyl substituents, offers a rich landscape for chemical transformations. While the amine group is a common site for derivatization, other aspects of its reactivity are less explored.

Future research should investigate:

C-H Activation and Annulation: Recent studies have demonstrated the power of transition metal catalysis, such as Rh(III)-catalyzed C-H activation, for the divergent synthesis of fused heterocyclic systems like pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amines. rsc.org Applying this methodology to this compound could unlock a new class of complex polycyclic compounds through [5 + 1] annulation with alkynes. rsc.org

Cyclization Reactions: The 5-amino-pyrazole motif is a versatile building block. As seen with the related compound 5-amino-3-methyl-1-phenylpyrazole, it can react with various reagents like ethoxymethylenemalononitrile (B14416) or ethyl 2-cyano-3-ethoxyacrylate to form fused pyrazolo[3,4-b]pyridine systems. researchgate.net Exploring these and other cyclization pathways would expand the library of accessible heterocyclic scaffolds.

Desulfinylation Reactions: A convenient synthesis of aminopyrazoles has been developed via the desulfinylation of 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole. researchgate.net While this is a synthetic method, it highlights the potential for functional group manipulation at the C4 position, which in the target compound is occupied by a phenyl group. Investigating electrophilic substitution on the phenyl ring followed by further transformations is a plausible research avenue.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reaction outcomes, thereby guiding experimental work. For this compound, computational studies are virtually nonexistent but hold immense promise.

Future computational work could focus on:

Property Prediction: DFT calculations can provide accurate predictions of key physicochemical properties. For a related pyrazole derivative, methods like CAM-B3LYP with a 6-311++G(d,p) basis set have been used to successfully model electronic absorption spectra, total energy, and thermodynamic parameters. researchgate.net Applying these methods to the title compound would provide valuable data on its stability, electronic structure, and spectral characteristics. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to study the thermodynamic and kinetic feasibility of proposed reactions. For instance, quantum chemical calculations have been used to confirm the kinetic control and formation of specific isomers in reactions involving pyrazolones. researchgate.net This approach could be used to predict the most likely outcomes of the underutilized reactivity profiles mentioned previously, saving significant experimental time and resources.

Virtual Screening for Biological Activity: The pyrazole nucleus is a well-known pharmacophore. researchgate.net Computational docking studies could be performed to screen this compound and its virtual derivatives against various biological targets, such as protein kinases or receptors, to identify potential new therapeutic applications.

Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of electronic and structural propertiesAccurate prediction of band gap, spectral data, and molecular stability. researchgate.net
Time-Dependent DFT (TD-DFT)Simulation of UV-vis and photoluminescence spectraUnderstanding of photophysical properties for materials science applications. researchgate.net
Molecular DockingVirtual screening against biological targetsIdentification of potential protein binding partners and prediction of bioactivity.

Integration into Emerging Materials Science Fields

The unique electronic and structural features of pyrazole derivatives make them attractive candidates for advanced materials. The aromatic nature of the phenyl and pyrazole rings in this compound suggests potential for applications in organic electronics and polymer science.

Promising areas for future materials science research include:

Organic Electronics: Pyrazole-based compounds have been investigated as hole-transporting materials in photoelectric devices due to their extensive conjugation. mdpi.com Derivatives of this compound could be synthesized and evaluated for their potential in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Research on related heterojunctions has shown promising photovoltaic properties, including significant open-circuit voltage and power output. researchgate.net

Coordination Polymers and MOFs: The nitrogen atoms of the pyrazole ring and the exocyclic amine group are excellent coordination sites for metal ions. A new family of coordination polymers has been synthesized using a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, demonstrating that aminopyrazoles can form extended 2D and 3D supramolecular architectures with interesting magnetic and fluorescent properties. rsc.org The title compound could serve as a valuable ligand for creating novel metal-organic frameworks (MOFs) or coordination polymers.

Functional Polymers: The primary amine group allows for the incorporation of the molecule into polymer chains, for example, through condensation polymerization with dicarboxylic acids or diisocyanates. The resulting polymers could possess unique thermal, optical, or electronic properties conferred by the pyrazole moiety.

Q & A

Q. What are the common synthetic routes for preparing 3-ethyl-4-phenyl-1H-pyrazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazides or condensation of substituted aryl aldehydes with pyrazole precursors. For example, cyclization using phosphorus oxychloride at 120°C has been employed to construct the pyrazole core . Optimization includes:
  • Temperature control : Higher yields are achieved at elevated temperatures (120–140°C) but may require inert atmospheres to prevent decomposition.
  • Catalyst selection : Lewis acids (e.g., POCl₃) improve cyclization efficiency.
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures enhances purity.
    Table 1 : Comparison of Synthetic Routes
MethodYield (%)Key ReagentsReference
Cyclization of hydrazide65–75POCl₃, 120°C
Condensation with aldehydes50–60Aromatic aldehydes, EtOH

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl at C3, phenyl at C4) via characteristic shifts (δ 1.2–1.4 ppm for ethyl CH₃, δ 7.2–7.6 ppm for aromatic protons) .
  • X-ray crystallography : SHELXL refinement (via programs like SHELX-2018) resolves bond lengths and angles. For example, the pyrazole ring N–N bond length is typically 1.34–1.37 Å, and dihedral angles between phenyl/ethyl groups are critical for stability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 228.1504 for C₁₁H₁₃N₃).

Advanced Research Questions

Q. How can computational chemistry approaches enhance understanding of this compound’s reactivity or bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the N1 atom in the pyrazole ring often exhibits high electron density, making it reactive toward electrophiles .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or tubulin). Use software like AutoDock Vina to assess binding affinities, correlating with experimental IC₅₀ values from assays like sea urchin embryo toxicity tests .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields).

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Structural validation : Confirm compound purity via HPLC and XRD to rule out isomer contamination (e.g., 1H vs. 2H tautomers) .
  • Assay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., combretastatin A-4 as a microtubule disruptor) .
  • Meta-analysis : Compare substituent effects—e.g., 4-methoxy vs. 4-fluoro phenyl groups may alter logP values, impacting membrane permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data for pyrazole-5-amine derivatives?

  • Methodological Answer :
  • Refinement protocols : Re-analyze raw diffraction data using updated software (e.g., SHELXL-2023) to correct for absorption or twinning artifacts .
  • Cross-validation : Compare with spectroscopic data (e.g., IR carbonyl stretches at 1680 cm⁻¹ confirming ketone intermediates) .
  • Temperature effects : Low-temperature (173 K) XRD reduces thermal motion errors, improving accuracy of bond-angle measurements .

Methodological Best Practices

  • Synthesis : Always characterize intermediates (e.g., acyl chlorides via FT-IR) to ensure reaction progression .
  • Crystallography : Use ORTEP-III for graphical representation of thermal ellipsoids, highlighting disordered regions .
  • Bioactivity : Pair in vitro assays (e.g., antimicrobial disk diffusion) with in silico ADMET predictions to prioritize compounds for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.